4-Chloro-N-(tert-butyldimethylsilyl)indole
Overview
Description
4-Chloro-N-(tert-butyldimethylsilyl)indole is a chemical compound with the molecular formula C14H20ClNSi and a molecular weight of 265.86 g/mol . It belongs to the class of indole derivatives, which are known for their diverse biological and chemical properties . This compound is characterized by the presence of a chloro group at the 4-position of the indole ring and a tert-butyldimethylsilyl group attached to the nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(tert-butyldimethylsilyl)indole typically involves the protection of the indole nitrogen with a tert-butyldimethylsilyl group followed by chlorination at the 4-position. One common method involves the reaction of indole with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole to form N-(tert-butyldimethylsilyl)indole. This intermediate is then chlorinated using a chlorinating agent like N-chlorosuccinimide (NCS) to yield this compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(tert-butyldimethylsilyl)indole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while oxidation and reduction reactions can modify the indole ring .
Scientific Research Applications
4-Chloro-N-(tert-butyldimethylsilyl)indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-N-(tert-butyldimethylsilyl)indole is not well-documented. indole derivatives typically exert their effects by interacting with various molecular targets and pathways. For example, they can bind to receptors, enzymes, and other proteins, influencing biological processes such as cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
4-Chloroindole: Lacks the tert-butyldimethylsilyl group, making it less sterically hindered and potentially more reactive in certain reactions.
N-(tert-butyldimethylsilyl)indole:
Uniqueness
4-Chloro-N-(tert-butyldimethylsilyl)ind
Properties
IUPAC Name |
tert-butyl-(4-chloroindol-1-yl)-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNSi/c1-14(2,3)17(4,5)16-10-9-11-12(15)7-6-8-13(11)16/h6-10H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPSXASABIORPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586016 | |
Record name | 1-[tert-Butyl(dimethyl)silyl]-4-chloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412048-45-4 | |
Record name | 4-Chloro-1-[(1,1-dimethylethyl)dimethylsilyl]-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=412048-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[tert-Butyl(dimethyl)silyl]-4-chloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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